

6-Bromo-2-methylquinoline: A Heterocyclic Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2-methylquinoline**

Cat. No.: **B1268081**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Bromo-2-methylquinoline**, a halogenated derivative of the quinoline scaffold, has emerged as a versatile and highly valuable heterocyclic building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the nucleophilic nitrogen within the quinoline ring, provide a fertile ground for a multitude of chemical transformations. This allows for the facile introduction of diverse pharmacophores, enabling the synthesis of complex molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and, most importantly, the significant potential of **6-Bromo-2-methylquinoline** in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **6-Bromo-2-methylquinoline** is fundamental for its effective utilization in synthetic chemistry and drug design.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1]
CAS Number	877-42-9	[1]
Appearance	Solid	[1]
Melting Point	101-105 °C (lit.)	[1]
Assay	≥97%	[1]
SMILES	Cc1ccc2cc(Br)ccc2n1	[1]
InChI	1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3	[1]

Spectroscopic Data Summary:

While a complete, high-resolution, and fully assigned set of spectra for **6-Bromo-2-methylquinoline** is not readily available in a single public source, the following tables provide expected and reported data based on analogous compounds and general spectroscopic principles.

¹H NMR Spectral Data (Expected in CDCl₃, 400 MHz):

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
CH ₃	~2.7 - 2.8	s	-
H-3	~7.3 - 7.4	d	~8.0 - 8.4
H-4	~7.9 - 8.0	d	~8.0 - 8.4
H-5	~7.8 - 7.9	d	~8.8 - 9.2
H-7	~7.6 - 7.7	dd	~8.8 - 9.2, ~2.0 - 2.4
H-8	~8.1 - 8.2	d	~2.0 - 2.4

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data (Expected in CDCl₃, 100 MHz):

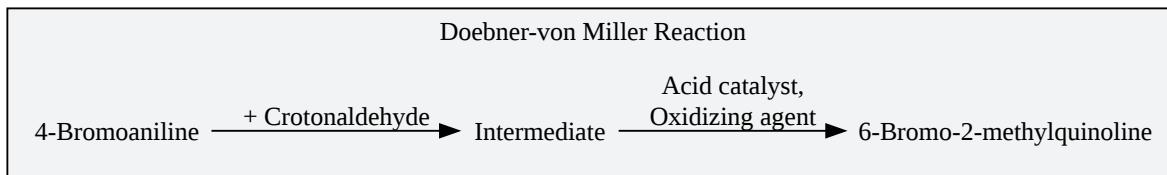
Carbon Assignment	Chemical Shift (δ) [ppm]
CH ₃	~25.0 - 26.0
C-2	~158.0 - 160.0
C-3	~121.0 - 123.0
C-4	~136.0 - 138.0
C-4a	~146.0 - 148.0
C-5	~129.0 - 131.0
C-6	~118.0 - 120.0
C-7	~133.0 - 135.0
C-8	~128.0 - 130.0
C-8a	~127.0 - 129.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

FT-IR Spectral Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Interpretation
~3050-3100	Aromatic C-H stretching
~2920-2980	Methyl C-H stretching
~1600-1620	C=N stretching (quinoline ring)
~1450-1580	C=C stretching (aromatic ring)
~800-850	C-H out-of-plane bending (aromatic)
~550-650	C-Br stretching

Mass Spectrometry (Electron Ionization - EI):


m/z Value	Interpretation
221/223	Molecular ion peak (M ⁺) showing the characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in ~1:1 ratio)
206/208	[M - CH ₃] ⁺
142	[M - Br] ⁺
115	Further fragmentation of the quinoline ring

Experimental Protocols

Synthesis of **6-Bromo-2-methylquinoline** via Doebner-von Miller Reaction:

This robust and widely used method provides a straightforward route to **6-Bromo-2-methylquinoline**.

Reaction Scheme:

[Click to download full resolution via product page](#)

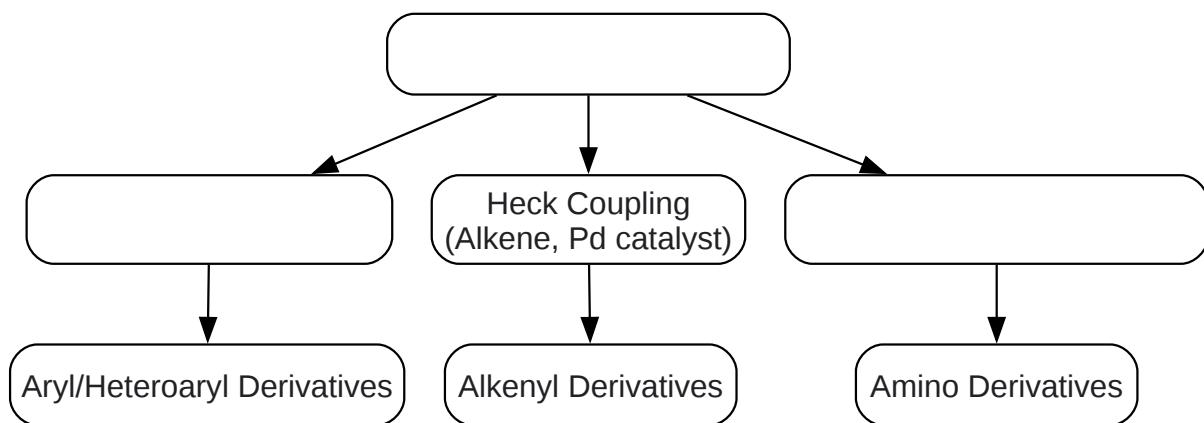
Caption: Synthesis of **6-Bromo-2-methylquinoline**.

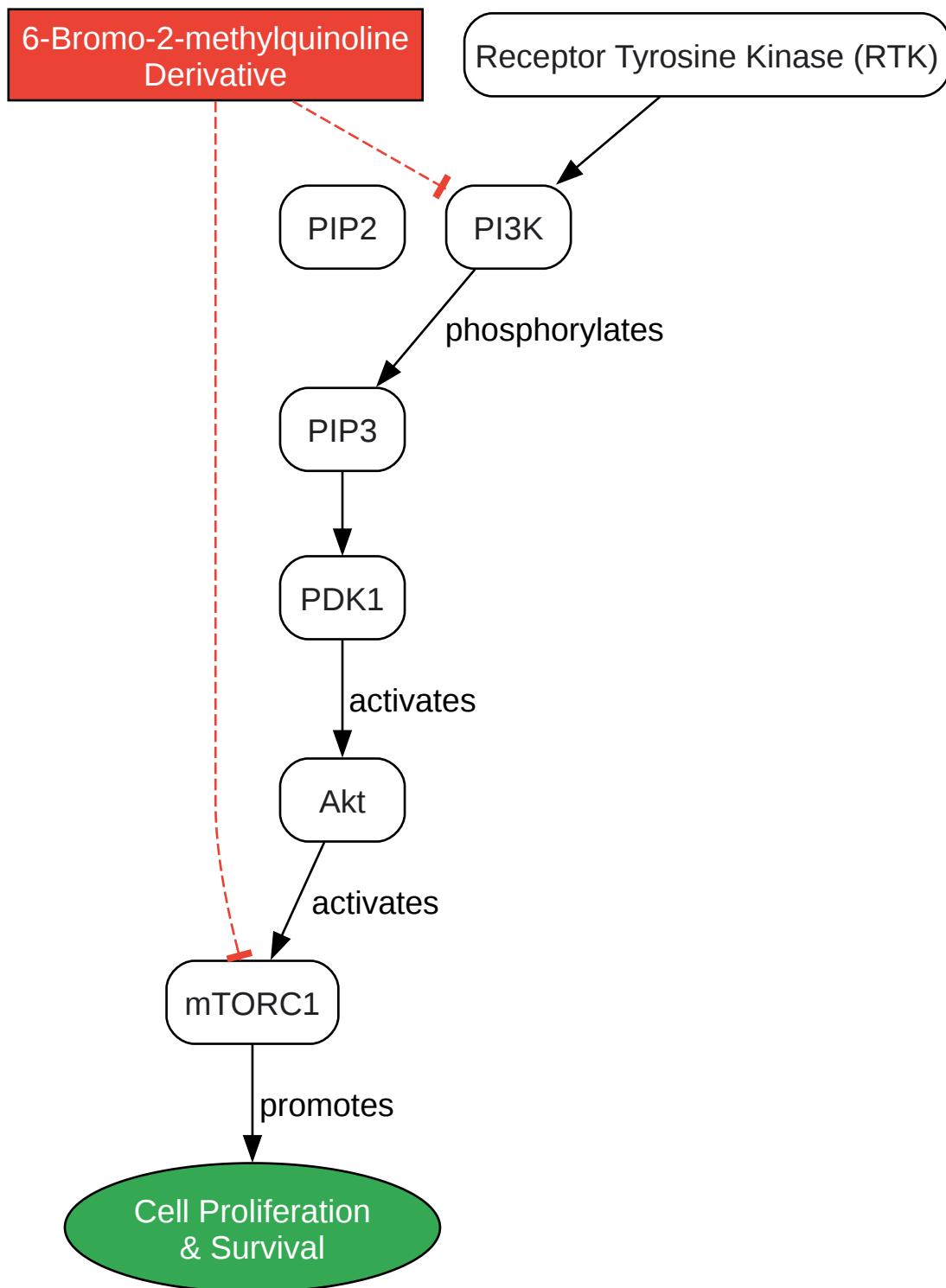
Materials:

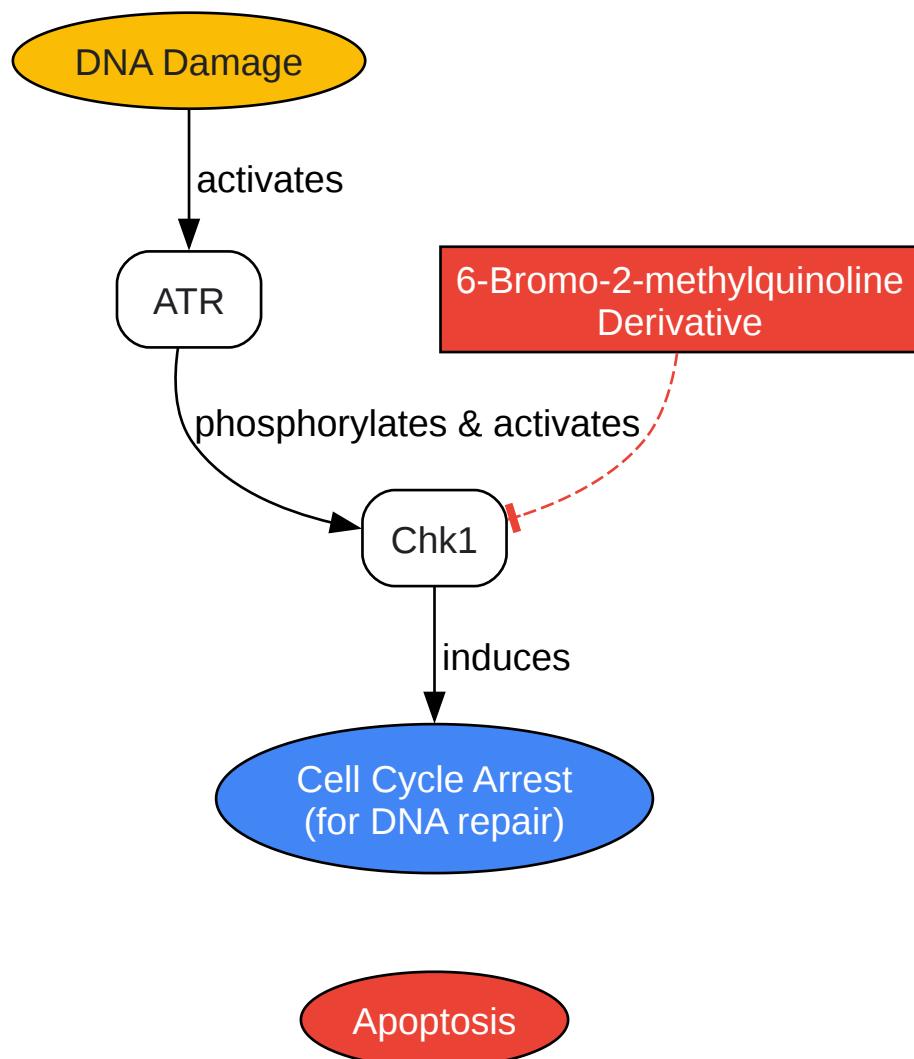
- 4-Bromoaniline
- trans-Crotonaldehyde (trans-2-butenal)
- Concentrated Hydrochloric Acid (HCl)
- An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)
- Ethanol or other suitable solvent
- Sodium hydroxide (NaOH) solution for neutralization

Procedure:

- A mixture of 4-bromoaniline and concentrated hydrochloric acid in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
- The mixture is heated to reflux.
- Crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.
- After the addition is complete, the oxidizing agent is carefully added portion-wise.


- The reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is cooled to room temperature and then poured into a large volume of water.
- The aqueous solution is made alkaline by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.
- The crude product is collected by filtration, washed with water, and dried.
- Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.


Expected Yield: 81%[\[2\]](#)


Applications in Drug Discovery and Development

The true value of **6-Bromo-2-methylquinoline** lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The bromine atom at the 6-position serves as a key handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.

Workflow for Derivatization:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-Bromo-2-methylquinoline: A Heterocyclic Building Block for Advanced Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268081#6-bromo-2-methylquinoline-as-a-heterocyclic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com